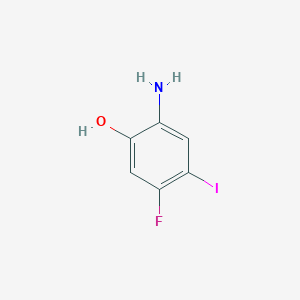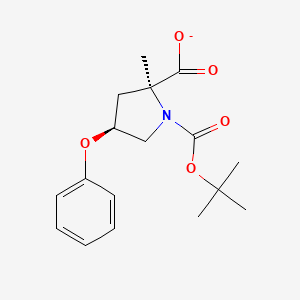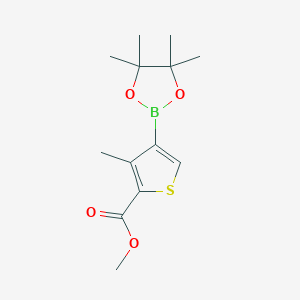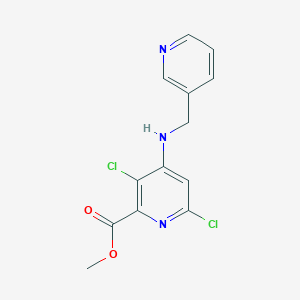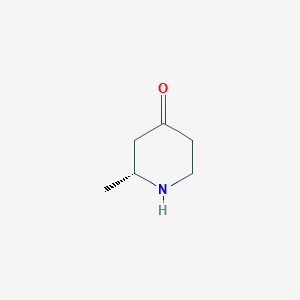![molecular formula C22H22N2O3 B12336588 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the family of coumarins and oxazoles This compound is known for its unique structural features, which include a chromenone core fused with a benzo[d]oxazole moiety and a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-diethylamino-4-hydroxycoumarin with 5,6-dimethylbenzo[d]oxazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products.
化学反応の分析
Types of Reactions
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated products.
科学的研究の応用
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and imaging due to its ability to bind to specific biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
作用機序
The mechanism of action of 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. It can bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
7-Diethylamino-4-methylcoumarin: Similar structure but lacks the benzo[d]oxazole moiety.
5,6-Dimethylbenzo[d]oxazole-2-carbaldehyde: Contains the benzo[d]oxazole moiety but lacks the chromenone core.
7-Diethylamino-4-hydroxycoumarin: Similar structure but with a hydroxyl group instead of the benzo[d]oxazole moiety.
Uniqueness
7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chromenone and benzo[d]oxazole moieties, along with the diethylamino group, makes it a versatile compound with diverse applications in various scientific fields.
特性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
7-(diethylamino)-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-5-24(6-2)16-8-7-15-11-17(22(25)27-19(15)12-16)21-23-18-9-13(3)14(4)10-20(18)26-21/h7-12H,5-6H2,1-4H3 |
InChIキー |
MMRQSPGNSYZEAX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=C(C(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


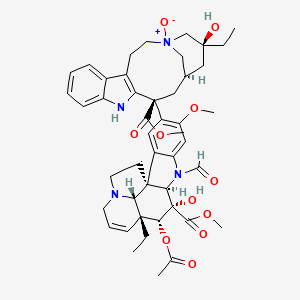



![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)
